molecular formula C10H12N2O B15263152 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15263152
M. Wt: 176.21 g/mol
InChI Key: XCWLYFPMRHWWAG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 2044872-82-2) is a bicyclic compound featuring an isoindolinone core substituted with a methyl group at position 2 and an aminomethyl group at position 2. Its hydrochloride salt form (molecular weight: 212.68 g/mol) is documented as a building block in medicinal chemistry, though its specific biological applications remain understudied .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C10H12N2O/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13/h2-5,9H,6,11H2,1H3

InChI Key

XCWLYFPMRHWWAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitrobenzoic acid with formaldehyde and ammonium chloride, followed by reduction of the nitro group to an amine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of N-substituted isoindolones .

Scientific Research Applications

3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The isoindolinone scaffold is highly modular, with substitutions at positions 2, 3, and 6/7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Activities/Applications References
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one 2-methyl, 3-aminomethyl 212.68 (HCl salt) Building block for medicinal chemistry; potential CNS targeting due to aminomethyl group
3-n-Butyl-2,3-dihydro-1H-isoindol-1-one (3d) 3-n-butyl 203.28 Anti-ischemic stroke agent: Inhibits platelet aggregation, high bioavailability, brain-targeted
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one 2-benzyl, 3-hydroxy, 3-methyl 253.30 Intermediate for spin probes/radical scavengers; forms hydrogen-bonded dimers
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-one 6,7-dihydroxy 178.15 HIV-1 integrase inhibitor: Chelates Mg²⁺, selective for strand transfer inhibition
2-Amino-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one 2-amino, 3,3-diphenyl 300.35 Structural analog with enhanced steric bulk; uncharacterized biological activity
6-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one 2-methyl, 6-amino 176.22 Potential CNS applications; pKa ~4.01 (predicted), stored at 2–8°C

Key Observations:

  • Positional Effects: Substitutions at position 3 (e.g., aminomethyl, n-butyl) correlate with CNS activity (e.g., anti-stroke effects in 3d ). Hydroxyl groups at 3 or 6/7 (e.g., 6,7-dihydroxy) enable metal chelation, critical for antiviral activity .
  • Steric and Solubility Considerations: Aminomethyl (target compound) enhances hydrogen-bonding capacity compared to alkyl chains (e.g., 3d) or aryl groups (e.g., benzyl). Hydrochloride salts (e.g., target compound) improve solubility for pharmacological use .
  • Chirality: Chiral analogs (e.g., 3-{2-[(benzylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one) exhibit stereospecific activity, though the target compound’s stereochemistry is unspecified .

Pharmacokinetics:

  • 3-n-Butyl derivative (3d) : Exhibits 90% oral bioavailability and rapid brain distribution (Cmax: 1.5 µg/g at 15 min) .
  • 6,7-Dihydroxy analogs: Limited bioavailability due to high polarity but effective at low doses (IC50: 0.5 µM for HIV integrase inhibition) .

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